2-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole
Description
The compound 2-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole is a heterocyclic molecule featuring a pyrimidine core substituted with fluorine and a 4-methoxyphenyl group, linked via a piperazine ring to a benzodiazole moiety. Its structural complexity arises from:
- Piperazine linker: Provides conformational flexibility, a common feature in bioactive compounds for optimizing interactions with biological targets .
- Benzodiazole: A privileged scaffold in medicinal chemistry, known for its aromatic stacking and hydrogen-bonding capabilities .
This compound’s design leverages fluorine’s electronegativity for enhanced binding and the methoxy group for balanced solubility and membrane permeability.
Properties
IUPAC Name |
2-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c1-31-17-8-6-16(7-9-17)22-21(24)23(26-15-25-22)30-12-10-29(11-13-30)14-20-27-18-4-2-3-5-19(18)28-20/h2-9,15H,10-14H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANPMGWIUKOYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CC4=NC5=CC=CC=C5N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzodiazole core, followed by the introduction of the piperazine ring and the pyrimidine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Addition: The addition of atoms or groups to the molecule, often involving reagents like hydrogen or halogens.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzodiazole core, piperazine ring, or pyrimidine moiety.
Scientific Research Applications
2-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Pyrimidine vs.
- Benzodiazole vs. Benzimidazole/Benzothiazole : The benzodiazole in the target compound lacks the sulfur atom present in benzothiazole (), reducing polarizability but maintaining aromaticity for π-π interactions. Benzimidazole derivatives () often exhibit enhanced basicity due to the imidazole nitrogen.
Substituent Effects
- Fluorine Position : The 5-fluoro group on the pyrimidine ring (target) contrasts with the 3-fluorophenyl substitution in , which may alter steric bulk and electronic distribution at the binding site.
- Methoxy vs. Trifluoromethyl : The 4-methoxyphenyl group (electron-donating) in the target compound vs. the trifluoromethyl (electron-withdrawing) in could modulate receptor affinity and metabolic stability.
- Piperazine Modifications : The target’s unmodified piperazine linker differs from methylpiperazine in , which may enhance solubility but reduce conformational flexibility.
Biological Activity
The compound 2-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound contains several key structural features:
- A benzodiazole core, which is known for its biological activity.
- A piperazine moiety that enhances its interaction with biological targets.
- A fluorinated pyrimidine ring and a methoxyphenyl group that may influence its pharmacokinetic properties.
The molecular formula is , and its IUPAC name is 3-[2-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The mechanism involves:
- Receptor Binding : The piperazine group allows for enhanced binding to various receptors, potentially affecting neurotransmitter systems.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from ischemic damage, indicating a possible neuroprotective role for this benzodiazole derivative.
- Antidepressant Properties : There is emerging evidence that piperazine derivatives can exhibit antidepressant-like effects in animal models.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Neuroprotection
In vivo studies using mouse models of cerebral ischemia showed that administration of the compound significantly prolonged survival times and reduced neurological deficits. This suggests a potential role in treating stroke or related conditions.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
